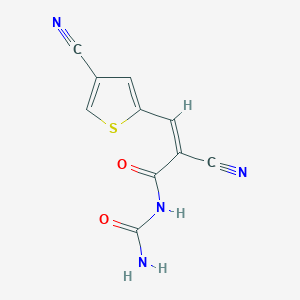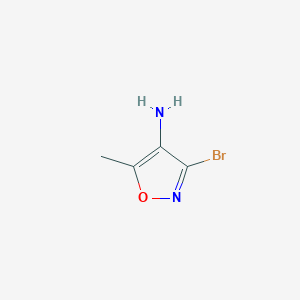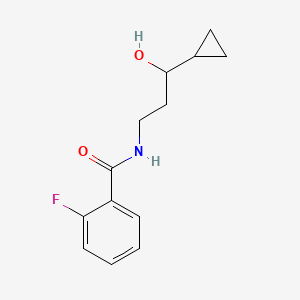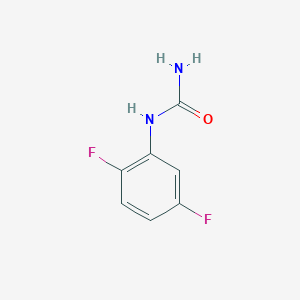
(2,5-Difluorophenyl)urea
描述
(2,5-Difluorophenyl)urea is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further bonded to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with phosgene or its derivatives. One common method is the reaction of 2,5-difluoroaniline with phosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: (2,5-Difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as substituted phenylureas.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
(2,5-Difluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2,5-Difluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptor activities. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound’s interaction with its target .
相似化合物的比较
(2,4-Difluorophenyl)urea: Similar structure but with fluorine atoms at different positions, affecting its chemical reactivity and biological activity.
Thiourea Derivatives: These compounds have sulfur instead of oxygen in the urea moiety, leading to different chemical and biological properties.
Uniqueness: (2,5-Difluorophenyl)urea is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high selectivity and stability.
属性
IUPAC Name |
(2,5-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQZCTWUDKJFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

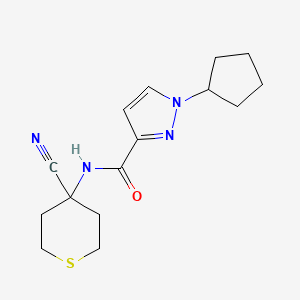

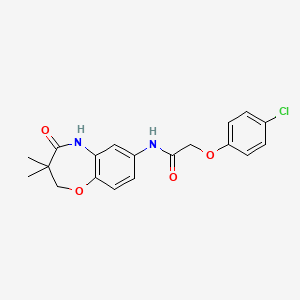
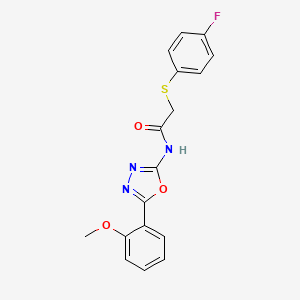
![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
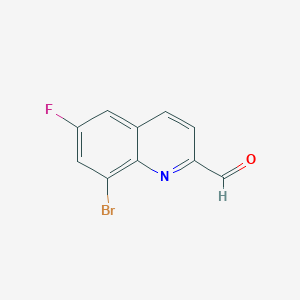
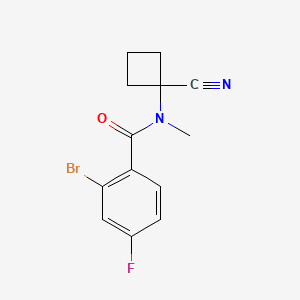
![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)
![2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2806920.png)
